molecular formula C13H10N2O2S2 B2952971 4-Methyl-5-(2-naphthylsulfonyl)-1,2,3-thiadiazole CAS No. 338408-62-1

4-Methyl-5-(2-naphthylsulfonyl)-1,2,3-thiadiazole

Cat. No.: B2952971
CAS No.: 338408-62-1
M. Wt: 290.36
InChI Key: KHDQAOUJQRRUPH-UHFFFAOYSA-N
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Description

4-Methyl-5-(2-naphthylsulfonyl)-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C13H10N2O2S2 and its molecular weight is 290.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

4-Methyl-5-(2-naphthylsulfonyl)-1,2,3-thiadiazole and its derivatives have been extensively studied for their synthesis and structural characterization. For example, the synthesis of 1-Naphthylacetylene sulfides from 4-(1-Naphthyl)-1,2,3-thiadiazole showcases the chemical versatility of thiadiazole derivatives. The process involves the decomposition of 4-(1-Naphthyl)-1,2,3-thiadiazole under specific conditions, demonstrating the compound's potential as a precursor for further chemical reactions (Yekhlef et al., 2019). Additionally, the combined experimental and theoretical studies on derivatives, such as methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, provide insights into their chemical properties and activities, indicating the scope for further investigation into their applications (Gültekin et al., 2020).

Antimicrobial and Antifungal Applications

Several studies have investigated the antimicrobial and antifungal applications of thiadiazole derivatives. Research on biologically active substances with antimicrobial and antifungal action within the series of 2,5-disubstituted 1,3,4-thiadiazoles has identified compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This research highlights the potential of thiadiazole derivatives in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Antitumor and Anticancer Potential

The exploration of thiadiazole derivatives for antitumor and anticancer applications has yielded promising results. For instance, new Cu+2 complexes with N-sulfonamide ligands have shown potential as antitumor, antibacterial, and antioxidant agents, indicating the broad spectrum of biological activities of thiadiazole-based compounds. These complexes demonstrate significant in vitro biological activity, suggesting their potential in cancer therapy and as antimicrobial agents (Hangan et al., 2022).

Antioxidant Properties

Thiadiazole derivatives have also been explored for their antioxidant properties. The synthesis and evaluation of 5,10-diborylated naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole as a precursor for high-performance semiconducting polymers is an example of the application of thiadiazole derivatives in materials science, highlighting their versatility beyond biological activities (Kawashima et al., 2013).

Mechanism of Action

Properties

IUPAC Name

4-methyl-5-naphthalen-2-ylsulfonylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c1-9-13(18-15-14-9)19(16,17)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDQAOUJQRRUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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